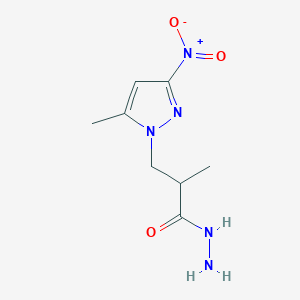
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide, also known as MPHPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPHPH is a hydrazide derivative of pyrazole, which has been synthesized using various methods.
作用機序
The mechanism of action of 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide is not fully understood, but it is believed to act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
生化学的および生理学的効果
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has been shown to exhibit significant biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases. 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has also been shown to have an inhibitory effect on the activity of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide in lab experiments is its relatively low toxicity, which makes it a safe compound to work with. 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide is also easy to synthesize, which makes it a cost-effective compound to use in research. However, one of the limitations of using 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide. One of the areas of research is the development of new synthetic methods for the compound, which can improve the yield and purity of the product. Another area of research is the investigation of the potential of 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Future studies can also focus on the mechanism of action of 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide and its biochemical and physiological effects in more detail.
合成法
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has been synthesized using various methods, including the reaction of 2-methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid with hydrazine hydrate. The reaction is carried out at high temperature and pressure, and the product is obtained by filtration and recrystallization. Other methods of synthesis include the reaction of 2-methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid with thionyl chloride, followed by the reaction with hydrazine hydrate.
科学的研究の応用
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has potential applications in various fields of scientific research, including medicinal chemistry, drug design, and biological studies. 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has been studied for its anticancer, antimicrobial, and antifungal properties. It has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
特性
IUPAC Name |
2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-5(8(14)10-9)4-12-6(2)3-7(11-12)13(15)16/h3,5H,4,9H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEMNWTXVUTGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Oxolane-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2541413.png)
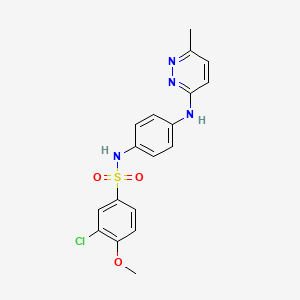
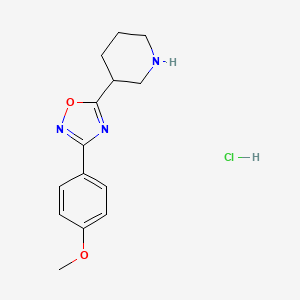
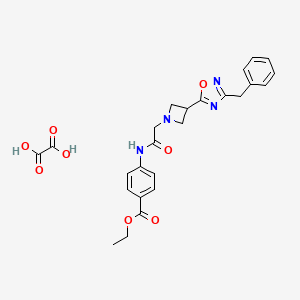
![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2541419.png)
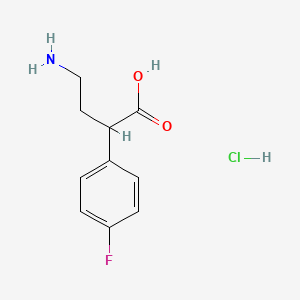
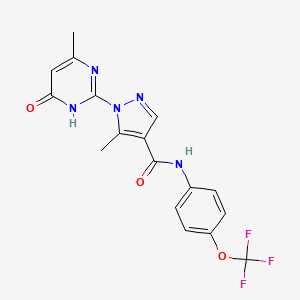
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2541425.png)
![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)
![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2541433.png)
![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)